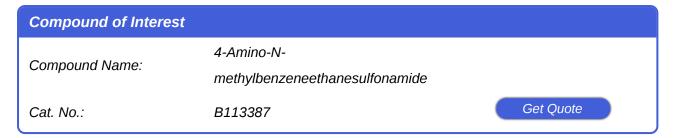


Technical Guide: Synthesis and Characterization of 4-Amino-N-methylbenzeneethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine and an N-methylsulfonamide group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for **4-Amino-N-methylbenzeneethanesulfonamide** is presented in Table 1.



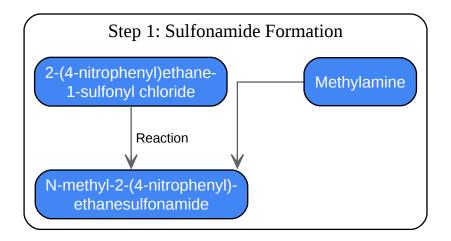
Property	Value	Source
CAS Number	98623-16-6	[1][2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[1][2]
Molecular Weight	214.28 g/mol	[1]
Boiling Point	398.8°C at 760 mmHg	[2]
Density	1.253 g/cm ³	[2]
Flash Point	195°C	[2]
LogP	2.41340	[2]
Topological Polar Surface Area (TPSA)	80.57 Ų	[2]

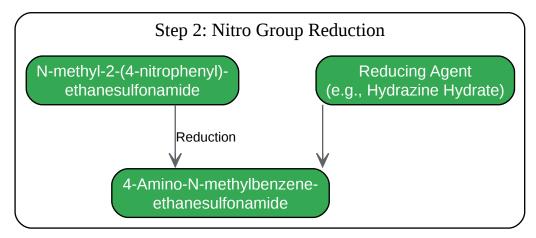
Synthesis Protocol

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. Therefore, a two-step synthesis is proposed for **4-Amino-N-methylbenzeneethanesulfonamide**, starting from the commercially available 2-(4-nitrophenyl)ethane-1-sulfonyl chloride.

Synthesis Workflow







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Caption: Proposed two-step synthesis of **4-Amino-N-methylbenzeneethanesulfonamide**.

Step 1: Synthesis of N-methyl-2-(4-nitrophenyl)ethanesulfonamide

This step involves the reaction of 2-(4-nitrophenyl)ethane-1-sulfonyl chloride with methylamine to form the corresponding sulfonamide.

Materials:

- 2-(4-nitrophenyl)ethane-1-sulfonyl chloride
- Methylamine (e.g., 40% in water)



- A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
- A base (e.g., Triethylamine or Pyridine)

Procedure:

- Dissolve 2-(4-nitrophenyl)ethane-1-sulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add an excess of methylamine solution to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl-2-(4nitrophenyl)ethanesulfonamide.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Amino-N-methylbenzeneethanesulfonamide

The second step is the reduction of the nitro group of the intermediate to a primary amine. Several methods can be employed for this transformation. A method using hydrazine hydrate and a catalyst is described here, which is often efficient and scalable.[3]

Materials:

- N-methyl-2-(4-nitrophenyl)ethanesulfonamide
- Hydrazine hydrate (80% solution)
- A catalyst (e.g., Raney Nickel or Palladium on carbon)
- A solvent (e.g., Ethanol, Methanol)[3]



Procedure:

- In a round-bottom flask, dissolve N-methyl-2-(4-nitrophenyl)ethanesulfonamide in the chosen alcohol solvent.[3]
- Add the catalyst (e.g., a small amount of Raney Nickel) to the solution.
- Heat the mixture to a suitable temperature (e.g., 60-80°C).[3]
- Slowly add hydrazine hydrate dropwise to the reaction mixture. The reaction can be exothermic and may produce gas, so careful addition and proper ventilation are necessary.
- After the addition is complete, continue to stir the reaction at the elevated temperature for a few hours, monitoring the progress by TLC.[3]
- Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.
- The filtrate is then concentrated under reduced pressure to remove the solvent.
- The resulting residue can be purified by recrystallization from a suitable solvent system to yield 4-Amino-N-methylbenzeneethanesulfonamide as a solid.

Characterization

Due to the limited availability of specific experimental data for **4-Amino-N-methylbenzeneethanesulfonamide**, the following characterization is based on expected values derived from its structure and data from analogous compounds.

Expected Spectroscopic Data

The following tables summarize the expected signals in the key spectroscopic analyses.

Table 2: Expected ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.2	Doublet	2H	Ar-H (ortho to -CH ₂ -)
~ 6.6 - 6.8	Doublet	2H	Ar-H (ortho to -NH ₂)
~ 4.0 - 4.5	Broad singlet	2H	-NH2
~ 3.2 - 3.4	Triplet	2H	-CH2-SO2-
~ 2.9 - 3.1	Triplet	2H	Ar-CH ₂ -
~ 2.6 - 2.8	Singlet	3H	-N-CH₃

Table 3: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~ 145 - 148	C-NH ₂
~ 130 - 132	C-H (ortho to -CH ₂ -)
~ 128 - 130	C-CH ₂ -
~ 114 - 116	C-H (ortho to -NH ₂)
~ 55 - 58	-CH ₂ -SO ₂ -
~ 35 - 38	Ar-CH ₂ -
~ 29 - 32	-N-CH₃

Table 4: Expected IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	N-H stretching (amine)
3100 - 3000	Aromatic C-H stretching
2950 - 2850	Aliphatic C-H stretching
1620 - 1580	N-H bending (amine)
1350 - 1300	Asymmetric SO ₂ stretching
1170 - 1140	Symmetric SO ₂ stretching

Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 215.08. High-resolution mass spectrometry should confirm the elemental composition.

Safety and Handling

- General Precautions: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
- Toxicity: The toxicological properties of **4-Amino-N-methylbenzeneethanesulfonamide** have not been fully investigated. It should be treated as a potentially hazardous substance.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This technical guide outlines a feasible synthetic pathway for **4-Amino-N-methylbenzeneethanesulfonamide** and provides a framework for its analytical characterization. The proposed two-step synthesis, involving the formation of an N-methylsulfonamide from its corresponding sulfonyl chloride followed by the reduction of a nitro group, is a standard and reliable approach for this class of compounds. The expected characterization data, based on analogous structures, will be crucial for confirming the identity and purity of the synthesized molecule. This information serves as a valuable resource for



researchers and scientists working on the synthesis and application of novel sulfonamide derivatives in drug discovery and development.

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